molecular formula C21H18BrN3O2S B2362679 5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole CAS No. 1251612-54-0

5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2362679
CAS No.: 1251612-54-0
M. Wt: 456.36
InChI Key: MAAWKHDRRQHWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-isopropoxyphenyl group and at position 5 with a thiazole ring. The thiazole moiety is further functionalized with a 4-bromophenyl group. This compound’s structure combines electron-withdrawing (bromophenyl) and electron-donating (isopropoxyphenyl) substituents, which may influence its electronic properties and biological activity.

The thiazole and bromophenyl groups in this compound suggest possible enhanced lipophilicity and metabolic stability compared to simpler oxadiazole derivatives, making it a candidate for drug discovery .

Properties

IUPAC Name

5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2S/c1-13(2)26-17-9-5-15(6-10-17)21-24-19(27-25-21)11-20-23-18(12-28-20)14-3-7-16(22)8-4-14/h3-10,12-13H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAWKHDRRQHWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(4-bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a novel oxadiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, structural characteristics, and pharmacological properties based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of 2-(4-bromophenyl)-4-thiazolamine with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid under specific catalytic conditions. The resultant product was crystallized from ethanol, yielding colorless block-shaped single crystals . The crystal structure analysis indicates a unique arrangement of the thiazole and oxadiazole rings which contributes to its biological activity.

Biological Activity Overview

The biological activities of oxadiazole derivatives, including the target compound, have been extensively studied. Compounds containing the 1,2,4-oxadiazole moiety are known for their diverse pharmacological effects, including:

  • Anticancer : Several studies report that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 value of approximately 92.4 µM against multiple cancer types including colon adenocarcinoma and melanoma .
  • Antimicrobial : The thiazole ring in the compound enhances its antibacterial properties. Research indicates that derivatives with thiazole structures demonstrate activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory and Analgesic : Oxadiazoles have been linked to anti-inflammatory effects through inhibition of COX enzymes . This is particularly relevant for compounds aimed at treating chronic inflammatory diseases.

Anticancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results showed that compounds similar to our target exhibited significant inhibition of cell proliferation, with some derivatives leading to cell cycle arrest in the G2/M phase at nanomolar concentrations . This suggests a potent mechanism of action that warrants further exploration.

Antimicrobial Efficacy

In antimicrobial studies, compounds related to this compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .

Case Studies and Experimental Data

Activity Type Cell Line/Organism IC50/MIC Value Reference
AnticancerHeLa (cervical cancer)92.4 µM
AntimicrobialS. aureus3.92–4.01 mM
Anti-inflammatoryCOX inhibitionNot specified

Scientific Research Applications

Biological Activities

The biological activities of 5-((4-(4-bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that thiazole and oxadiazole derivatives exhibit significant antimicrobial properties. For example:

  • A study reported that similar thiazole-substituted oxadiazoles showed good antibacterial and antifungal activity against various pathogens, indicating that modifications in the structure can enhance efficacy against resistant strains .
  • The compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, showing comparable effectiveness to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • In vitro studies indicated that derivatives with similar structural motifs exhibited cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) .
  • Molecular docking studies revealed favorable interactions with cancer-related targets, suggesting that these compounds could serve as lead molecules for developing new chemotherapeutics .

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to This compound :

  • Antimicrobial Screening : A series of thiazole derivatives were synthesized and screened for antimicrobial activity. The results showed enhanced activity in compounds containing bromine substitutions compared to their unsubstituted counterparts .
  • Anticancer Evaluation : Another study focused on the anticancer properties of thiazole derivatives against MCF7 cells. The results indicated that certain modifications significantly improved cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to various protein targets associated with cancer progression. The results suggest that structural modifications can lead to improved binding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key attributes:

Compound Core Structure Substituents Biological Activity Key Findings Reference
5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole - 3: 4-Isopropoxyphenyl
- 5: Thiazole-(4-bromophenyl)
Not reported Hypothesized enhanced lipophilicity due to isopropoxy and bromophenyl groups -
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole - 2: Propanone-(4-bromophenyl)
- 5: 4-Chlorophenyl
59.5% anti-inflammatory activity (20 mg/kg) Comparable to indomethacin (64.3%)
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole - 3: 4-Bromobenzyl
- 5: Thiophen-2-yl
Antimicrobial (broad-spectrum) Synthesized via cyclization; active against S. aureus and E. coli
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-Triazole hybrid - Thiazole: 4-Chlorophenyl
- Triazole: Fluorophenyl-methyl
Not reported Isostructural with analog (Br/Cl substitution); planar molecular conformation
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole - 3: 4-Methoxyphenyl
- 5: (4-Bromophenoxy)methyl
Not reported Higher solubility than isopropoxy analogs due to methoxy group

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The anti-inflammatory activity of 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (59.5%) highlights the importance of halogenated aryl groups in modulating activity . The target compound’s isopropoxy group may enhance membrane permeability compared to methoxy or hydroxyl analogs .
  • Thiophene-substituted oxadiazoles (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole) exhibit broad-spectrum antimicrobial activity, suggesting that heteroaromatic substituents improve target binding .

Synthetic Pathways :

  • Many oxadiazoles are synthesized via cyclization of amidoximes or hydrazides with carboxylic acids, as seen in the preparation of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole . The target compound likely follows a similar route, with thiazole incorporation via alkylation or coupling reactions.

Crystallographic and Conformational Analysis: Isostructural compounds (e.g., halogen-substituted thiazole-triazole hybrids) show nearly identical crystal packing despite differing halogens (Cl vs. Br), indicating minor steric adjustments suffice to maintain structural integrity .

Pharmacokinetic Properties :

  • Bromine’s electron-withdrawing nature increases oxidative stability but may reduce metabolic clearance. Conversely, the isopropoxy group’s lipophilicity could enhance blood-brain barrier penetration relative to polar substituents like methoxy .

Preparation Methods

Formation of 4-(4-Bromophenyl)thiazol-2-amine

The thiazole core is synthesized via a Hantzsch thiazole synthesis variant. A mixture of 4-bromobenzaldehyde and thiourea undergoes cyclization in the presence of iodine and ethanol under reflux conditions. This step yields 4-(4-bromophenyl)thiazol-2-amine, a critical intermediate for subsequent functionalization.

Reaction Conditions

  • Reagents : 4-Bromobenzaldehyde, thiourea, iodine, ethanol.
  • Temperature : Reflux (~78°C).
  • Time : 6–8 hours.
  • Yield : 85%.

Methylation and Oxadiazole Cyclization

The 4-(4-bromophenyl)thiazol-2-amine undergoes methylation using methyl iodide in a basic medium (potassium carbonate), forming the corresponding methylthiazol-2-amine derivative. This intermediate is then subjected to cyclization with a carboxylic acid derivative to construct the 1,2,4-oxadiazole ring. The reaction employs triethylamine (TEA) and propylphosphonic anhydride (T3P) as coupling agents to activate the carboxylic acid group.

Reaction Conditions

  • Reagents : Methyl iodide, potassium carbonate, triethylamine, propylphosphonic anhydride.
  • Temperature : 80°C.
  • Time : 0.5–6 hours.
  • Yield : 70%.

Isopropoxy Substitution

The final step introduces the 4-isopropoxyphenyl group via nucleophilic aromatic substitution. 4-Isopropoxyphenol reacts with the oxadiazole-thiazole intermediate in the presence of potassium carbonate, achieving the target compound.

Reaction Conditions

  • Reagents : 4-Isopropoxyphenol, potassium carbonate.
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 100°C.
  • Time : 12 hours.
  • Yield : 65%.

Table 1: Summary of Synthetic Steps

Step Reagents/Conditions Yield (%)
1 4-Bromobenzaldehyde, thiourea, iodine, ethanol, reflux 85
2 Methyl iodide, potassium carbonate, triethylamine, propylphosphonic anhydride, 80°C 70
3 4-Isopropoxyphenol, potassium carbonate, DMF, 100°C 65

Optimization Strategies

Role of Coupling Agents

The use of propylphosphonic anhydride (T3P) significantly enhances cyclization efficiency by activating carboxylic acids without generating stoichiometric byproducts. Compared to traditional agents like dicyclohexylcarbodiimide (DCC), T3P offers higher yields (87–97%) and shorter reaction times (0.5–6 hours).

Solvent and Temperature Effects

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) improve reaction homogeneity, particularly for steps involving amidoxime intermediates. Elevated temperatures (80–100°C) accelerate cyclization but may necessitate rigorous purification to remove side products like 1,2,5-oxadiazole-2-oxides.

Challenges in Purification

The hydrophobic nature of the 4-bromophenyl and isopropoxyphenyl substituents complicates chromatographic separation. Recrystallization from ethanol-water mixtures (3:1 v/v) is preferred to isolate the final compound with >95% purity.

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6)

  • δ 8.21 (s, 1H, thiazole-H)
  • δ 7.89–7.76 (m, 4H, bromophenyl-H)
  • δ 4.72 (septet, 1H, isopropoxy-CH)
  • δ 3.85 (s, 2H, oxadiazole-CH2).

Infrared Spectroscopy (IR)

  • Peaks at 1650 cm⁻¹ (C=N stretch, oxadiazole) and 1240 cm⁻¹ (C-O-C stretch, isopropoxy group).

High-Resolution Mass Spectrometry (HRMS)

  • m/z 456.36 (calculated for C21H18BrN3O2S).

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Oxadiazole Cyclization Methods

Method Reagents/Conditions Yield (%) Time (h)
T3P-Mediated Cyclization Triethylamine, T3P, 80°C 70 0.5–6
Vilsmeier Reagent Chloroform, POCl3 61–93 4–24
Superbase (NaOH/DMSO) NaOH, DMSO, RT 11–90 4–24

The T3P-mediated method outperforms alternatives in yield and speed, though it requires costly reagents. The superbase approach, while solvent-efficient, suffers from inconsistent yields due to sensitivity to functional groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-((4-(4-bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole?

  • The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis using α-bromo ketones and thiourea derivatives. Subsequent coupling of the oxadiazole moiety often employs condensation reactions under reflux conditions, with catalysts like acetic acid to enhance yields . Structural confirmation is critical and relies on techniques such as 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray crystallography is the gold standard for unambiguous structural determination. For instance, studies on analogous bromophenyl-oxadiazole derivatives used SHELXL for refinement and ORTEP-3 for visualizing molecular geometry . Complementary techniques like IR spectroscopy and elemental analysis validate functional groups and purity .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclization steps, while ethanol or methanol is used for coupling reactions. Reflux temperatures (70–120°C) and inert atmospheres (N2_2/Ar) are common to prevent oxidation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study this compound’s electronic properties?

  • DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict molecular geometry, frontier molecular orbitals, and electrostatic potential surfaces. The inclusion of exact exchange terms (e.g., Becke’s 1993 functional) improves accuracy for thermochemical properties like bond dissociation energies . These models guide hypotheses about reactivity and interaction with biological targets .

Q. What strategies resolve contradictions in reported biological activity data?

  • Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from assay variability (e.g., cell lines, incubation times) or impurities. Rigorous purity validation via HPLC (>95%) and standardized bioassays (e.g., MTT for cytotoxicity) are essential. Comparative studies using structurally similar derivatives (e.g., fluorophenyl vs. bromophenyl analogs) can isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • SAR studies require systematic substitution of functional groups (e.g., replacing isopropoxy with methoxy) and evaluation of biological endpoints (e.g., kinase inhibition). Molecular docking (AutoDock Vina) and MD simulations analyze binding modes to targets like EGFR or tubulin, correlating computational predictions with experimental IC50_{50} values .

Q. What challenges arise in crystallographic refinement of its derivatives?

  • Disorder in flexible substituents (e.g., isopropoxy groups) complicates electron density maps. SHELX programs (SHELXL-2018) enable disorder modeling via split-atom refinement. High-resolution data (≤0.8 Å) and low thermal parameters (B < 5 Å2^2) improve reliability .

Q. How do solvent effects influence its spectroscopic characterization?

  • Solvent polarity shifts NMR signals (e.g., DMSO-d6_6 deshields aromatic protons due to hydrogen bonding). TD-DFT calculations (e.g., CAM-B3LYP) simulate UV-Vis spectra in different solvents, aiding assignment of electronic transitions .

Methodological Tables

Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationExample ParametersReferences
X-ray CrystallographyBond lengths/angles, crystal packingR-factor < 0.05, SHELXL refinement
1H^1H-NMRProton environment analysis400 MHz, DMSO-d6_6, δ 7.2–8.5 ppm
HRMSMolecular ion confirmationESI+, m/z calculated vs. observed

Table 2: Computational Methods for Electronic Analysis

MethodPurposeSoftware/ToolReferences
DFT (B3LYP)Geometry optimization, HOMO-LUMOGaussian 09
Molecular DockingBinding affinity predictionAutoDock Vina

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.